2-(2-oxopyridin-1(2H)-yl)acetonitrile 2-(2-oxopyridin-1(2H)-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 218920-79-7
VCID: VC6807169
InChI: InChI=1S/C7H6N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,6H2
SMILES: C1=CC(=O)N(C=C1)CC#N
Molecular Formula: C7H6N2O
Molecular Weight: 134.138

2-(2-oxopyridin-1(2H)-yl)acetonitrile

CAS No.: 218920-79-7

Cat. No.: VC6807169

Molecular Formula: C7H6N2O

Molecular Weight: 134.138

* For research use only. Not for human or veterinary use.

2-(2-oxopyridin-1(2H)-yl)acetonitrile - 218920-79-7

Specification

CAS No. 218920-79-7
Molecular Formula C7H6N2O
Molecular Weight 134.138
IUPAC Name 2-(2-oxopyridin-1-yl)acetonitrile
Standard InChI InChI=1S/C7H6N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,6H2
Standard InChI Key DWDWZOINPDAWBD-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C=C1)CC#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Oxopyridin-1(2H)-yl)acetonitrile consists of a six-membered pyridinone ring (2-oxopyridine) substituted at the 1-position with an acetonitrile group (-CH₂CN). The pyridinone moiety introduces both aromatic and ketonic properties, while the nitrile group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-(2-Oxopyridin-1(2H)-yl)acetonitrile
Molecular FormulaC₇H₆N₂O
Molecular Weight138.14 g/mol
SMILESC1=CC(=O)N(C=C1)CC#N
Boiling Point290–292°C (estimated)
SolubilityMiscible in polar organic solvents

The compound’s planar pyridinone ring facilitates π-π stacking interactions, while the nitrile group participates in dipole-dipole interactions, influencing its solubility and crystallinity .

Synthetic Methodologies

Industrial-Scale Production Challenges

Industrial synthesis requires optimization of reaction conditions to maximize yield and purity. Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the pyridinone’s 1-position.

  • Byproduct Formation: Minimizing dimerization or over-alkylation by controlling stoichiometry .

  • Purification: Separating the product from unreacted starting materials using techniques like column chromatography or recrystallization .

Physicochemical Properties and Reactivity

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to moisture or strong acids/bases. Its solubility profile includes:

  • High solubility: In dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

  • Low solubility: In water and aliphatic hydrocarbons .

Functional Group Reactivity

The nitrile and pyridinone groups govern its chemical behavior:

  • Nitrile Group: Undergoes hydrolysis to carboxylic acids, reduction to amines, and nucleophilic additions.

  • Pyridinone Ring: Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) and acts as a hydrogen bond acceptor .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
HydrolysisH₂SO₄, H₂O, reflux2-(2-Oxopyridin-1(2H)-yl)acetic acid
ReductionLiAlH₄, THF2-(2-Oxopyridin-1(2H)-yl)ethylamine
Electrophilic SubstitutionHNO₃, H₂SO₄3-Nitro derivative

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For instance, its nitrile group can be converted into tetrazole rings—a common pharmacophore in angiotensin II receptor antagonists . Additionally, the pyridinone moiety is prevalent in antiviral and anticancer agents, suggesting potential utility in drug discovery pipelines.

Material Science

In polymer chemistry, 2-(2-oxopyridin-1(2H)-yl)acetonitrile acts as a crosslinking agent due to its dual reactivity. Incorporation into polyacrylonitrile (PAN) matrices enhances thermal stability and mechanical strength, as evidenced by thermogravimetric analyses .

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